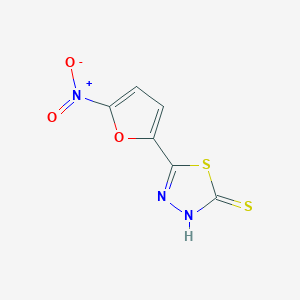

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

Description

BenchChem offers high-quality 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5-nitrofuran-2-yl)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3S2/c10-9(11)4-2-1-3(12-4)5-7-8-6(13)14-5/h1-2H,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASNJDVTZFCZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371801 | |

| Record name | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16865-27-3 | |

| Record name | 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16865-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol as a potential anticancer agent. This heterocyclic compound, integrating a nitrofuran moiety with a 1,3,4-thiadiazole core, presents a promising scaffold for anticancer drug development. These application notes and protocols are designed to equip researchers with the necessary background, synthesis methodologies, and detailed experimental procedures to explore its therapeutic potential. The protocols provided are based on established methodologies for evaluating anticancer compounds and are supplemented with insights derived from studies on structurally related molecules.

Introduction and Scientific Background

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds are a significant source of pharmacologically active molecules, with the 1,3,4-thiadiazole ring being a particularly privileged scaffold in medicinal chemistry. Its bioisosteric resemblance to pyrimidine allows for potential interactions with key biological targets involved in cell proliferation.[1] The mesoionic nature of the 1,3,4-thiadiazole ring may facilitate crossing cellular membranes, suggesting good tissue permeability.[2]

The incorporation of a 5-nitrofuran group is a critical structural feature. The nitro group can enhance the electrophilicity of the molecule, potentially increasing its interaction with biological targets.[3] Furthermore, nitro-containing compounds are known to undergo reduction to form reactive intermediates that can induce cellular damage, a mechanism that can be exploited for anticancer activity.[3]

Derivatives of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol have demonstrated cytotoxic effects against various cancer cell lines, indicating the potential of this chemical class.[4] The anticancer activity of 1,3,4-thiadiazole derivatives has been attributed to various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes and signaling pathways involved in cancer progression.[2][5]

Chemical Properties and Synthesis

IUPAC Name: 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-thiol[4]

Molecular Formula: C₆H₃N₃O₃S₂[4]

Molecular Weight: 217.24 g/mol [4]

Synthesis Protocol: From 5-Nitro-2-furoic Acid Hydrazide

This protocol outlines the synthesis of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol via the cyclization of 5-nitro-2-furoic acid hydrazide.

Materials:

-

5-Nitro-2-furoic acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol, absolute

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 5-nitro-2-furoic acid hydrazide in absolute ethanol.

-

To this solution, add potassium hydroxide and an excess of carbon disulfide.[4]

-

Heat the mixture to reflux for an appropriate time (e.g., 3-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After completion of the reaction, cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with concentrated sulfuric acid to precipitate the product.[4]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold distilled water.

-

Purify the product by recrystallization from ethanol to obtain high-purity 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol.[4]

Causality Behind Experimental Choices:

-

Potassium Hydroxide: Acts as a base to deprotonate the hydrazide, facilitating the nucleophilic attack on carbon disulfide.

-

Carbon Disulfide: Serves as the source of the C=S group required for the formation of the thiadiazole ring.

-

Reflux: Provides the necessary energy to overcome the activation barrier for the cyclization reaction.

-

Acidification: Protonates the thiolate intermediate, leading to the precipitation of the final thiol product.

-

Recrystallization: A standard purification technique to remove any unreacted starting materials or byproducts.

Proposed Anticancer Mechanisms and Key Signaling Pathways

Based on studies of structurally similar 1,3,4-thiadiazole derivatives, the anticancer activity of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is likely multifactorial. The primary proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] This is often mediated through the intrinsic mitochondrial pathway. Key events in this pathway include:

-

Upregulation of Bax: An increase in the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: A decrease in the anti-apoptotic protein Bcl-2.

-

Increased Bax/Bcl-2 Ratio: This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), leading to the cleavage of cellular substrates and ultimately cell death.[2]

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Several 1,3,4-thiadiazole derivatives have been reported to cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby inhibiting cancer cell proliferation.[2]

Inhibition of Kinases and Other Enzymes

The heteroatoms within the thiadiazole ring can form interactions with the active sites of various enzymes, including kinases that are crucial for tumor growth and survival.[7] Some thiadiazole derivatives have been shown to inhibit kinases such as Abl protein kinase.[5] Another potential target is aldose reductase, an enzyme involved in the polyol pathway.[4]

Experimental Protocols for Anticancer Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol on cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., MDA-MB-231, A549, HepG-2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol (dissolved in DMSO to prepare a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| MDA-MB-231 (Breast) | Derivative of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | 0.794 | [4] |

| A549 (Lung) | Derivative of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | 0.913 | [4] |

| HepG-2 (Liver) | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | 4.37 ± 0.7 | [7] |

| MCF-7 (Breast) | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | 2.34 - 91.00 µg/mL | [2] |

Note: The IC₅₀ values presented are for structurally related compounds and should be used as a reference. The actual IC₅₀ for 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol needs to be experimentally determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell surface.

Materials:

-

Cancer cells treated with the test compound at its IC₅₀ concentration

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and determine the cell cycle distribution by flow cytometry.

Materials:

-

Cancer cells treated with the test compound

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Visualization of Workflows and Pathways

Caption: Experimental workflow for evaluating the anticancer potential of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol.

Caption: Proposed intrinsic apoptosis pathway induced by 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol.

Concluding Remarks and Future Directions

5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this document provide a solid framework for its preclinical evaluation. It is important to note that while the proposed mechanisms of action are based on sound scientific evidence from related compounds, the specific molecular targets of this particular molecule remain to be elucidated.

Future research should focus on:

-

Identifying specific molecular targets: Utilizing techniques such as proteomics and molecular docking to pinpoint the direct binding partners of the compound.

-

In vivo studies: Evaluating the efficacy and toxicity of the compound in animal models of cancer.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize the anticancer activity and pharmacokinetic properties.

By systematically applying the protocols and considering the future directions outlined herein, researchers can significantly contribute to understanding the therapeutic potential of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol in the fight against cancer.

References

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. Available at: [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. National Institutes of Health. Available at: [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]

-

Synthesis and in vitro anti-Helicobacter pylori activity of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

-

2-Amino-5-(5-Nitro-2-Furyl)-1,3,4-Thiadiazole. INCHEM. Available at: [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. Available at: [Link]

-

5-Furan-2yl[2][4][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][4][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. National Institutes of Health. Available at: [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Springer. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | 16865-27-3 | Benchchem [benchchem.com]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol (NFTT) in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol (NFTT). This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of NFTT when dissolved in dimethyl sulfoxide (DMSO), a common solvent for this class of compounds. Our goal is to equip you with the knowledge to anticipate and resolve potential stability issues, ensuring the integrity of your experiments.

Part 1: Troubleshooting Guide for NFTT Stability in DMSO

Issue 1: Observable Changes in NFTT-DMSO Solution (Color Change, Precipitation)

Symptoms:

-

The initially pale yellow or light-colored solution of NFTT in DMSO darkens over time (e.g., to a deeper yellow, orange, or brown).

-

Precipitate forms in the solution after a period of storage.

Potential Causes & Mechanisms:

-

Oxidation of the Thiol Group: The thiol (-SH) group on the 1,3,4-thiadiazole ring is susceptible to oxidation. DMSO, while generally a stable solvent, can act as a mild oxidant, especially under certain conditions like elevated temperatures or in the presence of acidic impurities.[1] This can lead to the formation of a disulfide-bridged dimer of NFTT. This new, larger molecule may have lower solubility in DMSO, causing it to precipitate out of solution. The color change can also be indicative of the formation of these and other degradation products.

-

Degradation of the Nitrofuran Moiety: The 5-nitrofuran ring is a known pharmacophore but can be prone to degradation.[2] The nitro group can be reduced to form various reactive intermediates, such as nitroso and hydroxylamino derivatives.[3][4] These intermediates can be unstable and may polymerize or react with other molecules, leading to colored byproducts and potential precipitation.

-

Hygroscopic Nature of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[5] The presence of water can facilitate hydrolytic degradation pathways of NFTT or alter its solubility, leading to precipitation.

Troubleshooting Workflow:

Sources

- 1. Dimethyl sulfoxide [organic-chemistry.org]

- 2. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | 16865-27-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and Ciprofloxacin

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antibacterial efficacy of the synthetic nitrofuran derivative, 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol, and the widely-used fluoroquinolone, ciprofloxacin. This document synthesizes available preclinical data to offer insights into their respective mechanisms of action, antibacterial spectrums, and potency, thereby informing future research and development in the pursuit of novel antimicrobial agents.

Section 1: Introduction and Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibacterial compounds and the re-evaluation of existing chemical scaffolds. Nitrofurans, a class of synthetic antibiotics, and fluoroquinolones represent two distinct classes of antibacterial agents with different mechanisms of action and resistance profiles. 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound incorporating the 5-nitrofuran moiety, which is known for its broad-spectrum antibacterial activity.[1] Ciprofloxacin is a second-generation fluoroquinolone with a well-established clinical track record against a wide range of bacterial pathogens.[2] This guide aims to provide a comparative framework for these two compounds, leveraging available in vitro efficacy data.

Section 2: Mechanisms of Action - A Tale of Two Strategies

The antibacterial activities of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and ciprofloxacin stem from fundamentally different molecular interactions within the bacterial cell.

5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol: A Multi-pronged Attack Through Reactive Intermediates

The antibacterial effect of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is characteristic of the nitrofuran class of antibiotics.[3] Its mechanism is not targeted to a single enzyme but rather involves a cascade of events initiated by the reduction of its nitro group.[4] This process is more efficient in bacterial cells than in mammalian cells due to the higher expression of bacterial nitroreductases (flavoproteins).[3]

The reduction of the nitro group generates highly reactive electrophilic intermediates, such as nitroso, hydroxylamino, and amino derivatives, as well as reactive oxygen species.[5][6] These intermediates are non-specific in their targets and are understood to cause widespread damage to critical cellular components, including:

-

Bacterial DNA: The reactive intermediates can cause strand breakage and other forms of DNA damage, thereby inhibiting DNA replication and leading to bacterial cell death.[3][4]

-

Ribosomal Proteins: Interference with ribosomal proteins disrupts protein synthesis, a vital process for bacterial growth and survival.[5][6]

-

Metabolic Enzymes: Key enzymes involved in cellular respiration and intermediary metabolism are also susceptible to damage by these reactive species.[3]

This multi-targeted mechanism is thought to contribute to the low frequency of acquired bacterial resistance to nitrofurans.[3]

Ciprofloxacin: Precision Targeting of DNA Replication Machinery

In contrast to the broad-acting mechanism of the nitrofuran, ciprofloxacin has highly specific molecular targets within the bacterial cell: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][7] These enzymes are essential for bacterial DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication. In Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[2]

-

Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. It is the main target of ciprofloxacin in many Gram-positive bacteria.[2]

Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which triggers the SOS response and ultimately results in rapid, concentration-dependent bactericidal activity.[8]

Section 3: Comparative In Vitro Efficacy

The in vitro efficacy of an antibacterial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes available MIC data for 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and its derivatives, alongside representative MIC values for ciprofloxacin against clinically relevant bacterial species. It is important to note that the data for the two compounds are derived from different studies and a direct, side-by-side comparison in a single study is not available in the public domain.

| Bacterial Species | 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol & Derivatives MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | Some derivatives show activity.[9] | 0.25 (MIC₅₀), 0.5 (MIC₉₀)[10] |

| Staphylococcus epidermidis | < 0.5 (for some derivatives)[11] | Data not readily available |

| Bacillus subtilis | < 0.5 (for some derivatives)[9][11] | Data not readily available |

| Gram-Negative Bacteria | ||

| Escherichia coli | > 64 (for most derivatives)[11] | ≤1 (susceptible)[12] |

| Klebsiella pneumoniae | 16-32 (for one derivative)[11] | Data not readily available |

| Pseudomonas aeruginosa | > 64 (for most derivatives)[11] | Data not readily available |

| Other | ||

| Helicobacter pylori | Some derivatives show potent activity.[13] | Data not readily available |

Analysis of Efficacy Data:

The available data suggests a distinct and complementary spectrum of activity for these two compounds. 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and its derivatives demonstrate promising potency against Gram-positive bacteria, with some derivatives exhibiting MIC values below 0.5 µg/mL.[11] This is a significant finding, as it suggests potential applications in treating infections caused by staphylococci and bacilli. However, the efficacy against Gram-negative bacteria appears to be limited for most of the tested derivatives.[11]

Conversely, ciprofloxacin exhibits a broad spectrum of activity, with well-established efficacy against a wide array of both Gram-positive and Gram-negative pathogens.[2] Its low MIC values against key pathogens like Staphylococcus aureus and Escherichia coli underscore its clinical utility.[10][12]

Section 4: Experimental Protocol for Efficacy Determination

To ensure the reproducibility and comparability of in vitro efficacy data, standardized methodologies are crucial. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Objective

To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in vitro.

Materials

-

Test compounds (5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and ciprofloxacin)

-

Sterile 96-well microtiter plates[16]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Incubator (35 ± 2 °C)[18]

Step-by-Step Methodology

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. nih.org.pk [nih.org.pk]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Profiling Bacterial Cross-Resistance to 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

Introduction: The Pressing Need for Novel Antibacterials and the Promise of a Nitrofuran-Thiadiazole Hybrid

The relentless rise of antimicrobial resistance (AMR) necessitates a robust pipeline of novel antibacterial agents with unique mechanisms of action.[1][2][3] One such promising scaffold is the 1,3,4-thiadiazole ring, which is a component of several clinically significant antimicrobial drugs.[1][4] The compound 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol combines this privileged heterocycle with a 5-nitrofuran group, a moiety known for its broad-spectrum antibacterial activity.[5][6][7] This molecular hybridization presents an intriguing prospect for a new class of antibacterial agents.

However, the introduction of any new antimicrobial agent must be preceded by a thorough investigation of its potential for cross-resistance with existing antibiotic classes.[8] Cross-resistance, where a single mechanism confers resistance to multiple drugs, can severely limit the clinical utility of a new compound.[8] This guide, intended for researchers in microbiology and drug development, provides a comprehensive framework for systematically evaluating the cross-resistance profile of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol. We will delve into the hypothesized mechanism of action, detailed experimental protocols for determining cross-resistance, and the interpretation of the resulting data.

Hypothesized Mechanism of Action: A Dual-Threat to Bacterial Viability

The antibacterial activity of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is likely multifaceted, owing to its hybrid structure. The nitrofuran component is a prodrug that requires intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[9][10][11] These intermediates can non-specifically attack a range of microbial macromolecules, including ribosomal proteins, enzymes involved in pyruvate metabolism, and DNA, leading to the inhibition of protein synthesis, disruption of cellular respiration, and DNA damage.[9][12][13][14] This multi-targeted mechanism is thought to be responsible for the low frequency of resistance development to nitrofurans.[12]

The 1,3,4-thiadiazole-2-thiol moiety may contribute to the compound's overall activity through various potential mechanisms, including the inhibition of essential enzymes or disruption of the bacterial cell membrane.[15] The thiol group, in particular, can be a reactive site for interaction with biological targets.[15]

A Step-by-Step Guide to Cross-Resistance Profiling

A thorough investigation into the cross-resistance profile of a novel antibacterial agent is a cornerstone of its preclinical evaluation. The following experimental workflow is designed to provide a comprehensive and robust assessment.

Selection of Bacterial Strains: A Diverse and Challenging Panel

The choice of bacterial strains is critical for a meaningful cross-resistance study. The panel should include:

-

Gram-positive and Gram-negative bacteria: To assess the spectrum of activity. Examples include Staphylococcus aureus, Enterococcus faecium, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[4]

-

Wild-type strains: To establish baseline susceptibility.

-

Strains with known resistance mechanisms: This is the core of the cross-resistance analysis. Include strains with well-characterized resistance to various antibiotic classes, such as:

-

Nitrofurantoin-resistant strains: To investigate direct cross-resistance. These strains often have mutations in the nfsA and nfsB nitroreductase genes.[11][16]

-

Beta-lactam-resistant strains: Such as Methicillin-resistant Staphylococcus aureus (MRSA) and strains producing extended-spectrum beta-lactamases (ESBLs).

-

Fluoroquinolone-resistant strains: With mutations in DNA gyrase and topoisomerase IV.

-

Aminoglycoside-resistant strains: Possessing modifying enzymes or altered ribosomal targets.

-

Strains with multidrug efflux pumps: Overexpression of pumps like AcrAB-TolC in E. coli can confer resistance to multiple antibiotic classes.[3]

-

Selection of Comparator Antibiotics: A Broad Comparative Landscape

The test compound should be evaluated alongside a panel of clinically relevant antibiotics from different classes. This allows for a direct comparison of activity and helps to identify patterns of cross-resistance. The selection should include:

-

Nitrofurantoin: As a direct comparator from the same chemical class.

-

Beta-lactams: (e.g., ampicillin, ceftazidime)

-

Fluoroquinolones: (e.g., ciprofloxacin)

-

Aminoglycosides: (e.g., gentamicin)

-

Macrolides: (e.g., erythromycin)

-

Tetracyclines: (e.g., tetracycline)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a standard measure of antibiotic activity.[17][18][19][20] The broth microdilution method is a widely accepted and standardized technique.[21]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Stock solutions of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and comparator antibiotics

Procedure:

-

Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Experimental Protocol: Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to assess the interaction between two antimicrobial agents.[22][23][24] This can reveal if the test compound acts synergistically (enhances the effect of another antibiotic), antagonistically (reduces the effect), or additively with other drugs.

Procedure:

-

Plate Setup: In a 96-well plate, create serial dilutions of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol along the y-axis and a second antibiotic along the x-axis.

-

Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC assay.

-

Data Collection: Determine the MIC of each drug alone and in combination.

Data Analysis and Interpretation

MIC Data Comparison

The MIC values should be tabulated to facilitate comparison across different bacterial strains and against the comparator antibiotics.

| Bacterial Strain | Resistance Phenotype | MIC (µg/mL) of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | MIC (µg/mL) of Nitrofurantoin | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Ampicillin |

| E. coli ATCC 25922 | Wild-type | ||||

| E. coli (clinical isolate) | Nitrofurantoin-resistant, nfsA mutant | ||||

| S. aureus ATCC 29213 | Wild-type | ||||

| S. aureus (clinical isolate) | MRSA | ||||

| K. pneumoniae (clinical isolate) | ESBL-producing |

Interpretation:

-

No Cross-Resistance: If the test compound retains its activity against strains that are resistant to other antibiotic classes, it suggests a lack of cross-resistance. For example, if the MIC against an MRSA strain is similar to that against a wild-type S. aureus strain.

-

Cross-Resistance: A significant increase in the MIC of the test compound against a strain resistant to another antibiotic indicates potential cross-resistance. For instance, if the MIC is high against a nitrofurantoin-resistant strain, it suggests a shared resistance mechanism.

Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated from the checkerboard assay data to quantify the interaction between the two drugs.[25]

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

A synergistic interaction with an existing antibiotic could be beneficial, potentially overcoming resistance to that antibiotic. Antagonism, however, would be a significant concern for combination therapy.

Investigating Potential Mechanisms of Cross-Resistance

Should cross-resistance be observed, further investigation into the underlying mechanisms is warranted. Based on the known resistance mechanisms to nitrofurans, the following should be considered:

-

Mutations in Nitroreductase Genes: The primary mechanism of resistance to nitrofurans involves mutations that inactivate the NfsA and NfsB nitroreductases.[11][16][26] Sequencing these genes in resistant isolates can confirm this as a mechanism of cross-resistance.

-

Efflux Pumps: Overexpression of multidrug efflux pumps can expel a wide range of structurally diverse compounds from the bacterial cell.[3] The use of efflux pump inhibitors in MIC assays can help to determine if the test compound is a substrate for these pumps.

-

Alterations in Target Molecules: While less common for nitrofurans due to their multi-targeted nature, alterations in ribosomal proteins or other target molecules could potentially contribute to resistance.

Conclusion: A Critical Step in Drug Development

A systematic and comprehensive evaluation of the cross-resistance profile of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is an indispensable step in its journey as a potential therapeutic agent. The experimental framework outlined in this guide provides a robust methodology for generating the necessary data to make an informed assessment of its potential clinical utility. Understanding how this novel compound interacts with bacteria that have already developed resistance to existing antibiotics will be crucial in determining its role in the ongoing battle against antimicrobial resistance. The insights gained from these studies will not only guide the future development of this specific molecule but also contribute to the broader understanding of resistance mechanisms and the design of next-generation antibacterial drugs.

References

-

Gorniak, A., et al. (2019). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

-

Pleșu, A. A., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Wikipedia. (n.d.). Nitrofurantoin. Wikipedia. [Link]

-

Faramarzi, S., et al. (2018). Antibacterial Activities of 5-Nitro-2-furyl and 5-Nitro-2-Imidazolyl Derivatives of 1,3,4-Thiadiazole. ResearchGate. [Link]

-

Tabei, A., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. National Institutes of Health. [Link]

-

Gever, G., & O'Keefe, C. (1962). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. National Institutes of Health. [Link]

-

Al-Badr, A. A. (2021). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. National Institutes of Health. [Link]

-

Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health. [Link]

-

O'Malley, S. M., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. National Institutes of Health. [Link]

-

Gzella, A., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health. [Link]

-

Dhillon, S. (2023). Nitrofurantoin. StatPearls - NCBI Bookshelf. [Link]

-

Green, A. B., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. National Institutes of Health. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?. Patsnap Synapse. [Link]

-

Zhang, L., et al. (2016). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. National Institutes of Health. [Link]

-

Le, T., & Rakonjac, J. (2021). Mechanism of nitrofuran activation and resistance. ResearchGate. [Link]

-

Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. ASM Journals. [Link]

-

McOsker, C. C., & Mates, P. M. (1986). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. PubMed. [Link]

-

Gales, A. C. (n.d.). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. [Link]

-

Request PDF. (n.d.). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

-

Oteo-Iglesias, J., et al. (2021). Characterization of Fosfomycin and Nitrofurantoin Resistance Mechanisms in Escherichia coli Isolated in Clinical Urine Samples. MDPI. [Link]

-

Peter Aziz, MD. (2024). Nitrofurantoin Pharmacology. YouTube. [Link]

-

Anjum, M. F., & Duggett, N. A. (2016). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. [Link]

-

Le, T., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. National Institutes of Health. [Link]

-

Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide. [Link]

-

Tabei, A., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. ResearchGate. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

-

rapidmicrobiology. (2022). Finding the MIC with Antibiotic Stewardship. rapidmicrobiology. [Link]

-

ResearchGate. (n.d.). Thiadiazoles at the Crossroads: Synthetic Innovations, Structural Insights, and Antibacterial Prospects. ResearchGate. [Link]

-

Lo Presti, F., & Giammanco, A. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. [Link]

-

Kadeřábková, N., & Mahmood, A. J. S. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

Sources

- 1. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]

- 9. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | 16865-27-3 | Benchchem [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. idexx.com [idexx.com]

- 19. sanfordguide.com [sanfordguide.com]

- 20. Finding the MIC with Antibiotic Stewardship [rapidmicrobiology.com]

- 21. researchgate.net [researchgate.net]

- 22. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

Introduction

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound of interest in medicinal chemistry and pharmacology, largely due to its nitrofuran and thiadiazole moieties that confer significant biological activity.[1] The very functional groups that make this compound potent—the nitro group, the thiol group, and the heterocyclic rings—also necessitate a rigorous and scientifically-grounded approach to its disposal. Improper handling and disposal can lead to safety hazards, environmental contamination, and regulatory non-compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol, grounded in an understanding of its chemical reactivity. The procedures outlined here are designed for researchers and laboratory professionals, emphasizing safety, regulatory compliance, and the scientific rationale behind each step.

Hazard Assessment: A Multifaceted Profile

The disposal protocol for any chemical must begin with a thorough understanding of its intrinsic hazards. The structure of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol presents a combination of risks stemming from its distinct functional groups.

| Functional Group | Associated Hazard | Rationale and Considerations |

| Thiol (-SH) | Stench, Toxicity | Thiols are notorious for their powerful and unpleasant odors.[2] While the odor itself is a nuisance, it also serves as a warning for exposure. Thiols can be toxic, and their oxidation to less odorous sulfonic acids is a key principle in their decontamination.[3][4] |

| Nitroaromatic | Toxicity, Potential for Instability | Nitroaromatic compounds are recognized as recalcitrant environmental pollutants and are often toxic.[5] The nitro group can be reduced to form reactive intermediates that damage DNA, a mechanism underlying its biological activity.[1] While single nitro-group compounds are not typically explosive, multi-nitrated compounds can be, making it critical to handle all nitro compounds with care.[6][7] |

| Heterocyclic Rings | Biological Activity, Irritation | The thiadiazole and furan rings contribute to the compound's biological activity. Safety Data Sheets (SDS) for analogous thiadiazole compounds indicate they may cause skin, eye, and respiratory irritation, and can be harmful if swallowed.[8][9] |

Guiding Principles for Disposal

Before proceeding to specific protocols, adhere to these fundamental principles:

-

Prioritize Professional Disposal: For bulk quantities of the solid compound, concentrated solutions, or heavily contaminated materials, chemical treatment in a standard laboratory setting is not recommended. The primary and safest disposal route is collection by a licensed hazardous waste management service.[8][10]

-

Avoid Drain and Sewer Disposal: Never dispose of the untreated chemical or its concentrated solutions down the drain.[10][11] This can lead to environmental contamination and potentially reactive events within the drainage system.

-

Segregate Waste Streams: Keep waste containing this compound separate from other chemical waste streams to prevent unintended reactions.[12]

-

Work in a Ventilated Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation exposure to dust or vapors.[13][14]

Disposal Decision Workflow

The appropriate disposal path depends on the nature and quantity of the waste. This workflow provides a decision-making framework for laboratory personnel.

Caption: Decision workflow for selecting the appropriate disposal protocol.

Step-by-Step Disposal Protocols

Protocol 1: Decontamination of Laboratory Glassware

This protocol focuses on neutralizing the reactive thiol group on contaminated glassware surfaces, rendering them safe for standard washing procedures. The principle is the oxidation of the thiol to a non-volatile, odorless sulfonic acid.[3][15]

Materials:

-

Certified Chemical Fume Hood

-

Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

-

Commercial laundry bleach (5-6% sodium hypochlorite solution)

-

Designated waste container for the bleach solution

Procedure:

-

Initial Rinse: In a fume hood, rinse the glassware with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to remove gross contamination. Collect this solvent rinse as hazardous waste for professional disposal (See Protocol 3).

-

Bleach Decontamination: Carefully fill the glassware with a 10-50% solution of commercial bleach in water. Alternatively, for larger items, place them in a designated basin and fill it with the bleach solution.[15]

-

Soaking: Allow the glassware to soak for a minimum of 12-24 hours in the fume hood.[14][15] This duration is necessary to ensure the slow oxidation reaction goes to completion.

-

Disposal of Bleach: After soaking, decant the bleach solution into a designated hazardous waste container. While some guidelines permit drain disposal of used bleach baths, the potential for dissolved, partially-oxidized nitro-containing species makes collection the more prudent choice.

-

Final Cleaning: Rinse the glassware thoroughly with water. It can now be cleaned using standard laboratory procedures.

Protocol 2: In-Lab Oxidation of Dilute Aqueous Waste

This procedure is ONLY for small quantities of very dilute aqueous waste (e.g., final rinses from glassware decontamination, <1% concentration). The goal is to oxidize the thiol group before disposal.

Causality: The addition of sodium hypochlorite (bleach) oxidizes the thiol (R-SH) to a sulfonic acid (R-SO₃H), which is significantly less odorous and generally less toxic.[4] This is an exothermic reaction and must be performed slowly and with cooling if necessary.

Procedure:

-

Preparation: Conduct the entire procedure in a fume hood. Place the container of dilute aqueous waste in a larger secondary container (e.g., an ice bath) to manage any heat generated.

-

Slow Addition of Oxidant: While stirring the waste solution, slowly add commercial laundry bleach (5-6% sodium hypochlorite). Add the bleach in a 3-fold molar excess relative to the estimated amount of the thiol compound.[3]

-

Reaction and Monitoring: Continue stirring for 2-4 hours. The absence of the characteristic thiol odor is a good, albeit qualitative, indicator that the reaction is complete.[4]

-

pH Adjustment & Disposal: Check the pH of the resulting solution. Neutralize it to a pH between 5.5 and 9.5 using sodium bisulfite (to quench excess bleach) followed by dilute acid or base as needed.[16] The neutralized, treated solution may then be eligible for drain disposal, flushed with at least 20 parts water. Crucially, confirm this final step is in accordance with your institution's EH&S policies.

Protocol 3: Collection and Packaging for Professional Disposal

This is the mandatory and most critical protocol for all solid waste, contaminated consumables, neat (undiluted) compound, and concentrated solutions.

Causality: Professional disposal ensures that hazardous materials are handled in facilities specifically designed for their safe and environmentally sound destruction, typically via high-temperature incineration.[10] Proper packaging and labeling are required by law and are essential for the safety of laboratory and waste management personnel.[6]

Materials:

-

Chemically compatible, leak-proof waste container with a screw-top lid (e.g., a clean, empty reagent bottle made of glass or polyethylene).[12]

-

Hazardous Waste Label (provided by your institution's EH&S department).

-

Secondary containment (e.g., a plastic bin or bucket).

Procedure:

-

Container Selection: Choose a container that is in good condition and compatible with the waste. Do not use metal containers for potentially corrosive materials or food containers like milk jugs.[12]

-

Waste Collection:

-

Solid Waste: Carefully place all solid waste, including unused compound, contaminated gloves, absorbent pads, and weighing papers, into the designated solid waste container. For small, contaminated items like gloves, first seal them in a zip-lock bag to contain odors before placing them in the main container.[14]

-

Liquid Waste: Pour concentrated solutions and solvent rinses into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

-

-

Labeling: Affix a hazardous waste label to the container immediately. Fill it out completely and accurately, listing all chemical constituents by their full names (no abbreviations) and estimating their percentages.

-

Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within a fume hood or a ventilated cabinet. Store it in secondary containment.

-

Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.

References

-

Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

-

Microbial remediation of nitro-aromatic compounds: An overview. ResearchGate. [Link]

-

How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]

-

Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

-

Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Alberta Open Government Program. [Link]

-

Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland Environmental Safety, Sustainability & Risk. [Link]

-

Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. ACS Publications. [Link]

-

Handling thiols in the lab. Reddit r/chemistry. [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives. Community Sustainability Workgroup (CSWAB). [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

-

Standard Operation Procedure for Disposal of Unknown Thiols. Liu Group, University of California, Davis. [Link]

-

HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University Environmental Health and Safety. [Link]

-

LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

-

5-Methyl-1,3,4-thiadiazole-2-thiol SDS. Sigma-Aldrich. [Link]

-

Biodegradation of nitroaromatic compounds. PubMed. [Link]

-

Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

-

Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]

Sources

- 1. 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol | 16865-27-3 | Benchchem [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. epfl.ch [epfl.ch]

- 4. chemistry.mtu.edu [chemistry.mtu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 7. essr.umd.edu [essr.umd.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 5-Methyl-1,3,4-thiadiazole-2-thiol SDS - Download & Subscribe for Updates [sdsmanager.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. towson.edu [towson.edu]

- 13. fishersci.com [fishersci.com]

- 14. faculty.washington.edu [faculty.washington.edu]

- 15. How To [chem.rochester.edu]

- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

Comprehensive Safety and Handling Guide for 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

Understanding the Hazard Landscape

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol belongs to the nitrofuran class of compounds. Nitrofuran derivatives are recognized for their potential mutagenic and carcinogenic properties.[1] Studies on structurally similar 5-nitrofuran compounds have indicated potential carcinogenicity, warranting a high degree of caution during handling.[2] The presence of a thiol group may also contribute to its reactivity and potential for skin and respiratory irritation. Therefore, this compound should be handled as a substance with significant potential health hazards.

Key Potential Hazards:

-

Carcinogenicity: Belongs to the 5-nitrofuran class, many of which are considered potential carcinogens.[1][2]

-

Mutagenicity: Nitrofuran compounds are known to have genotoxic properties.[1]

-

Irritation: Based on data for similar thiadiazole compounds, it is likely to cause skin, eye, and respiratory tract irritation.[3][4][5]

-

Toxicity: The toxicological properties have not been fully investigated, and it should be handled as a potentially toxic substance.[4]

| Hazard Classification | Anticipated Risk | Source |

| Carcinogenicity | Suspected Carcinogen | [1][2] |

| Skin Corrosion/Irritation | Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [4][5] |

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to prevent exposure through inhalation, dermal contact, and ocular routes. The following PPE is mandatory when handling 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol in solid or solution form.

-

Hand Protection: Double gloving is required. Use a pair of nitrile gloves as the inner layer, taped to the cuff of the lab coat.[6] The outer glove should be a chemically resistant material such as butyl rubber, which offers good protection against nitro compounds.[7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

-

Body Protection: A full-length, cuffed laboratory coat is mandatory. For operations with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[8] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of splashing.

-

Respiratory Protection: All handling of the solid compound or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. If there is a potential for exposure outside of a fume hood, a properly fitted NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe working environment.

3.1. Engineering Controls:

-

Chemical Fume Hood: All weighing, reconstitution, and transfers of the solid compound or volatile solutions must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

3.2. Standard Operating Procedure for Handling:

-

Preparation:

-

Designate a specific area within the fume hood for handling the compound.

-

Cover the work surface with an absorbent, disposable bench liner.

-

Assemble all necessary equipment and reagents before starting work.

-

-

Weighing and Reconstitution:

-

Wear full PPE as described in Section 2.

-

Carefully weigh the solid compound in a tared, sealed container within the fume hood.

-

Add solvent slowly to the solid to avoid generating dust.

-

Ensure the container is securely capped before removing it from the fume hood.

-

-

Storage:

-

Store the compound in a tightly sealed, clearly labeled container.

-

Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

-

The storage area should be secured and accessible only to authorized personnel.

-

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to spills and exposures is critical.

4.1. Spill Response:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

-

Containment: For small spills within a fume hood, contain the spill using an absorbent material.

-

Decontamination:

-

Cover the spill with an absorbent material.[10]

-

For solid spills, carefully collect the material without creating dust and place it in a sealed container for disposal.

-

For liquid spills, after absorbing the material, decontaminate the area with a suitable solvent (e.g., ethanol) followed by a soap and water wash.[11] All contaminated materials must be disposed of as hazardous waste.

-

-

Personal Decontamination: If the compound comes into contact with skin or clothing, immediately remove the contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

4.2. Exposure Response:

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: As described in the spill response, wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol. Improper disposal can lead to environmental contamination and potential long-term health risks.

5.1. Waste Segregation and Collection:

-

Solid Waste: All solid waste, including contaminated gloves, bench liners, and weighing paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: All solutions containing the compound, as well as solvents used for decontamination, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

-

Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

5.2. Disposal Method:

-

Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[12]

-

Professional Disposal: All waste containing 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol must be disposed of through a licensed hazardous waste disposal company.[12] The likely method of disposal will be high-temperature incineration.

-

Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste container labeling, storage, and pickup procedures.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and maintain a safe and compliant laboratory environment.

References

-

Georganics. (2011, January 3). 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]

-

West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

-

Cohen, S. M., Ertürk, E., Von Esch, A. M., Crovetti, A. J., & Bryan, G. T. (1973). Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. Journal of the National Cancer Institute, 51(2), 403–417. Retrieved from [Link]

-

OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

-

Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

-

Szczypka, M. (1995). [Genotoxic properties of 5-nitrofuran compounds]. Roczniki Państwowego Zakładu Higieny, 46(4), 389–395. Retrieved from [Link]

-

OSHA. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

-

Matavos-Aramyan, S., & Paut Kusturica, M. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 12(1), 53. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

-

Vlase, L., Muntean, D., Vlase, T. I., & Eleonora-Mihaela, U. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 15(10), 1211. Retrieved from [Link]

-

Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]

-

Al-Ostath, A. I., Al-Asmari, A. K., & Hagar, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Mini-Reviews in Medicinal Chemistry, 22(16), 2139–2160. Retrieved from [Link]

-

Parales, R. E., & Ditty, J. L. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 69(4), 686–705. Retrieved from [Link]

-

Mykin Inc. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

-

U.S. National Park Service. (n.d.). Appendix IV. Procedures for full decontamination. Retrieved from [Link]

-

Learning Videos Channel. (2019, September 3). Correct Disposal and Clean up - More Lab Safety on the Learning Videos Channel. Retrieved from [Link]

-

University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

-

Marco Rubber & Plastics. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from [Link]

-

Mykin Inc. (n.d.). Rubber Chemical Resistance Chart, Rubber Compatibility Chart. Retrieved from [Link]

Sources

- 1. [Genotoxic properties of 5-nitrofuran compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. georganics.sk [georganics.sk]

- 5. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Appendix IV. Procedures for full decontamination (U.S. National Park Service) [nps.gov]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 11. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]

- 12. vumc.org [vumc.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.